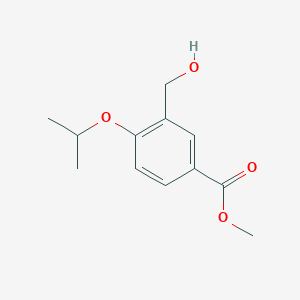
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate
概要
説明
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is an organic compound with a complex structure that includes a benzoate ester, a hydroxymethyl group, and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate typically involves the esterification of 3-(hydroxymethyl)-4-isopropoxy-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-(hydroxymethyl)-4-isopropoxy-benzoic acid+methanolacid catalystMethyl 3-(hydroxymethyl)-4-isopropoxy-benzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(carboxymethyl)-4-isopropoxy-benzoic acid.
Reduction: 3-(hydroxymethyl)-4-isopropoxy-benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxymethyl and isopropoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 3-(hydroxymethyl)-4-methoxy-benzoate
- Methyl 3-(hydroxymethyl)-4-ethoxy-benzoate
- Methyl 3-(hydroxymethyl)-4-butoxy-benzoate
Uniqueness
Methyl 3-(hydroxymethyl)-4-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and drug development.
特性
分子式 |
C12H16O4 |
|---|---|
分子量 |
224.25 g/mol |
IUPAC名 |
methyl 3-(hydroxymethyl)-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8,13H,7H2,1-3H3 |
InChIキー |
SVXWGCOSQACBCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)CO |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













